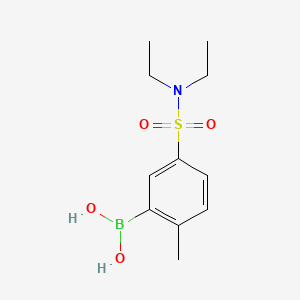

N,N-Diethyl 3-borono-4-methylbenzenesulfonamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[5-(diethylsulfamoyl)-2-methylphenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18BNO4S/c1-4-13(5-2)18(16,17)10-7-6-9(3)11(8-10)12(14)15/h6-8,14-15H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMDFCDXLFOODQX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC(=C1)S(=O)(=O)N(CC)CC)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18BNO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80657430 | |

| Record name | [5-(Diethylsulfamoyl)-2-methylphenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80657430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

871329-80-5 | |

| Record name | B-[5-[(Diethylamino)sulfonyl]-2-methylphenyl]boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=871329-80-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [5-(Diethylsulfamoyl)-2-methylphenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80657430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to N,N-Diethyl 3-borono-4-methylbenzenesulfonamide: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Building Block in Modern Medicinal Chemistry

N,N-Diethyl 3-borono-4-methylbenzenesulfonamide is a specialized organic compound that has garnered significant interest in the field of drug discovery, particularly as a key building block in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1] PROTACs are innovative therapeutic agents that co-opt the body's natural protein disposal system to eliminate disease-causing proteins.[2][3][4] The unique trifunctional nature of this compound, featuring a sulfonamide group, a boronic acid moiety, and a substituted aromatic ring, provides a versatile scaffold for the construction of these complex molecules.[1][5][6]

The sulfonamide functional group is a well-established pharmacophore found in a wide array of approved drugs, known for its ability to engage in critical hydrogen bonding interactions with biological targets and improve pharmacokinetic properties.[1][5][6][7][8] The boronic acid group serves as a highly valuable synthetic handle, most notably for palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, enabling the facile formation of carbon-carbon bonds.[9] This allows for the strategic connection of this building block to other components of a PROTAC, such as the linker or the ligand for the target protein.[3][4][10]

This technical guide provides a comprehensive overview of the synthesis, properties, and applications of this compound, offering valuable insights for researchers engaged in the design and development of novel therapeutics.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. While exhaustive experimental data for this specific compound is not widely published, these properties are based on available information and expert analysis of its chemical structure.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₈BNO₄S | [1] |

| Molecular Weight | 271.14 g/mol | [1] |

| CAS Number | 871329-80-5 | [1] |

| Appearance | White to off-white solid (predicted) | - |

| Solubility | Soluble in organic solvents such as DMSO, DMF, and methanol (predicted) | - |

| Storage | Store at room temperature | [1] |

Synthetic Strategies: A Multi-Step Approach

The synthesis of this compound is not a trivial one-step process. A logical and efficient synthetic route involves a multi-step sequence starting from commercially available materials. Two plausible strategies are outlined below, both culminating in the desired product.

Strategy 1: Directed Ortho-Metalation and Borylation

This strategy leverages the directing effect of the N,N-diethylsulfonamide group to achieve regioselective borylation at the ortho position. The N,N-diethylsulfonamide group is a known directed metalation group (DMG), which facilitates the deprotonation of the adjacent aromatic proton by a strong organolithium base.[11][12][13]

Diagram of the Directed Ortho-Metalation and Borylation Synthetic Pathway

Caption: A plausible synthetic route to the target molecule.

Experimental Protocol:

Step 1: Synthesis of N,N-diethyl-4-methylbenzenesulfonamide

This starting material can be readily synthesized from p-toluenesulfonyl chloride and diethylamine.

-

To a stirred solution of diethylamine (2.2 equivalents) in a suitable solvent such as dichloromethane or THF at 0 °C, add p-toluenesulfonyl chloride (1.0 equivalent) portion-wise.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and separate the organic layer.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford N,N-diethyl-4-methylbenzenesulfonamide as a white solid.

Step 2: Directed Ortho-Metalation and Borylation [14]

-

In a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), dissolve N,N-diethyl-4-methylbenzenesulfonamide (1.0 equivalent) in anhydrous tetrahydrofuran (THF).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Add N,N,N',N'-tetramethylethylenediamine (TMEDA) (1.2 equivalents) to the solution.

-

Slowly add sec-butyllithium (s-BuLi) (1.2 equivalents) dropwise, maintaining the temperature at -78 °C.

-

Stir the reaction mixture at -78 °C for 1-2 hours to ensure complete lithiation.

-

To the resulting solution of the ortho-lithiated species, add triisopropyl borate (B(OiPr)₃) (1.5 equivalents) dropwise at -78 °C.

-

Allow the reaction to slowly warm to room temperature and stir for an additional 12 hours.

-

Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Perform an acidic workup with 1N HCl to hydrolyze the boronate ester to the desired boronic acid.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield this compound.

Strategy 2: Halogenation Followed by Halogen-to-Boron Conversion

An alternative approach involves the initial regioselective halogenation of N,N-diethyl-4-methylbenzenesulfonamide at the 3-position, followed by conversion of the resulting aryl halide to the boronic acid.

Diagram of the Halogenation and Borylation Synthetic Pathway

Caption: An alternative synthetic route to the target molecule.

Experimental Protocol:

Step 1: Synthesis of 3-bromo-N,N-diethyl-4-methylbenzenesulfonamide [15][16]

-

To a solution of N,N-diethyl-4-methylbenzenesulfonamide (1.0 equivalent) in a suitable solvent like dichloromethane, add a catalytic amount of iron(III) bromide (FeBr₃).

-

Slowly add bromine (1.1 equivalents) dropwise at room temperature.

-

Stir the reaction mixture at room temperature for 4-6 hours.

-

Monitor the reaction by TLC.

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

-

Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by recrystallization or column chromatography to obtain 3-bromo-N,N-diethyl-4-methylbenzenesulfonamide.

Step 2: Conversion of Aryl Bromide to Boronic Acid [17][18]

-

In a flame-dried flask under an inert atmosphere, dissolve 3-bromo-N,N-diethyl-4-methylbenzenesulfonamide (1.0 equivalent) in anhydrous THF.

-

Cool the solution to -78 °C.

-

Slowly add n-butyllithium (n-BuLi) (1.1 equivalents) dropwise.

-

Stir the mixture at -78 °C for 1 hour.

-

Add triisopropyl borate (1.5 equivalents) dropwise at -78 °C.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Perform an acidic workup with 1N HCl.

-

Extract with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography to yield the final product.

Spectroscopic Characterization (Predicted)

-

¹H NMR:

-

Aromatic protons will appear as complex multiplets in the range of δ 7.5-8.0 ppm.

-

The methyl group on the aromatic ring will be a singlet around δ 2.5 ppm.

-

The ethyl groups on the sulfonamide will show a quartet around δ 3.3 ppm (CH₂) and a triplet around δ 1.2 ppm (CH₃).

-

The protons of the boronic acid (-B(OH)₂) will likely be a broad singlet, the chemical shift of which will be concentration and solvent dependent.

-

-

¹³C NMR:

-

Aromatic carbons will appear in the region of δ 125-145 ppm. The carbon attached to the boron atom will be a key signal.

-

The methyl carbon will be around δ 20-25 ppm.

-

The carbons of the diethylamino group will be visible around δ 42 ppm (CH₂) and δ 14 ppm (CH₃).

-

-

Mass Spectrometry (MS):

-

The mass spectrum will show a molecular ion peak [M]+ or protonated molecular ion peak [M+H]+ corresponding to the calculated molecular weight.

-

Applications in Drug Discovery: A Key Component of PROTACs

The primary application of this compound is as a versatile building block in the synthesis of PROTACs.[1] PROTACs are heterobifunctional molecules that consist of three main components: a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[3][4][10]

Diagram of a Generic PROTAC Molecule

Caption: The three key components of a PROTAC molecule.

This compound can be incorporated into the PROTAC structure in several ways, primarily leveraging the reactivity of the boronic acid group.

Role in Suzuki-Miyaura Cross-Coupling:

The boronic acid functionality makes this molecule an ideal substrate for Suzuki-Miyaura cross-coupling reactions.[9] This palladium-catalyzed reaction allows for the formation of a carbon-carbon bond between the boronic acid and an aryl or vinyl halide. In the context of PROTAC synthesis, this enables the covalent attachment of the this compound moiety to another part of the PROTAC, such as a linker or a ligand for the target protein that has been functionalized with a halide.[19][20][21]

The Sulfonamide Moiety:

The N,N-diethyl-4-methylbenzenesulfonamide portion of the molecule can serve multiple purposes. It can act as a rigid scaffold to orient the other components of the PROTAC, or it can be part of the linker itself, contributing to the overall physicochemical properties of the final molecule.[5][6][7][8] The sulfonamide group is known to be metabolically stable and can form favorable interactions with biological macromolecules.[1][5][6][7][8]

Conclusion and Future Perspectives

This compound is a valuable and versatile building block for the synthesis of complex bioactive molecules, most notably PROTACs. Its synthesis, while requiring a multi-step approach, is achievable through established organic chemistry methodologies such as directed ortho-metalation or halogenation followed by borylation. The presence of both a reactive boronic acid handle and a pharmaceutically relevant sulfonamide scaffold makes it an attractive component for drug discovery programs. As the field of targeted protein degradation continues to expand, the demand for specialized and strategically functionalized building blocks like this compound is expected to grow, paving the way for the development of next-generation therapeutics.

References

-

The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. (URL not available)[5][6][8]

-

Palladium-Catalyzed, Direct Boronic Acid Synthesis from Aryl Chlorides: A Simplified Route to Diverse Boronate Ester Derivatives - PMC - NIH. [Link][22]

-

N, N-Diethyl 3-borono-4-methylbenzenesulfonamide, min 97%, 1 gram - CP Lab Safety. (URL not available)[1]

-

Palladium-Catalyzed, Direct Boronic Acid Synthesis from Aryl Chlorides: A Simplified Route to Diverse Boronate Ester Derivatives - Organic Chemistry Portal. [Link][23]

-

Chapter 5. Sulfonamide as an Essential Functional Group in Drug Design - ResearchGate. [Link][7]

-

Transition-Metal-Free Borylation of Aryl Bromide Using a Simple Diboron Source - American Chemical Society. [Link][17]

-

Arylboronic acid or boronate synthesis - Organic Chemistry Portal. [Link][18]

-

Conditional PROTAC: Recent Strategies for Modulating Targeted Protein Degradation - NIH. [Link][2]

-

Suzuki‐Miyaura Cross‐Couplings: Juxtaposing the Transmetalation of Arylboronic Acids and Alkylboranes - PMC - NIH. [Link][9]

-

Efficient and Eco-friendly Catalyst-free Synthesis of N- Sulfonylimines from Sulfonamides and Aldehydes: Crucial role of Al2O3 as a Reusable Dehydrating Agent - The Royal Society of Chemistry. [Link][24]

-

Direct Conversion of Arylamines to Pinacol Boronates: A Metal-Free Borylation Process. (URL not available)

-

4-Methyl-N-(phenylmethyl)benzenesulfonamide - Organic Syntheses Procedure. [Link][25]

-

Directed (ortho) Metallation. (URL not available)[26]

-

Suzuki-miyaura cross-coupling of 1,8-diaminonaphthalene (dan)-protected arylboronic acids - Tokyo University of Science. [Link][27]

-

Standard Lithiation–Borylation A user's guide. (URL not available)

-

Directed Metalation: A Survival Guide - Baran Lab. [Link][12]

-

07- DIRECTED ORTHO METALATION | Jacques Mortier - Unblog.fr. [Link][28]

-

Directed ortho Metalation (DOM) - Organic Chemistry Portal. [Link][13]

-

Application of Lithiation–Borylation to the Total Synthesis of (−)-Rakicidin F - PMC - NIH. [Link][14]

-

Synthesis and Antibacterial Activity of N,N-Diethylamide Bearing Benzenesulfonamide Derivatives | Chemical Science International Journal. [Link][29]

-

Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. (URL not available)[30]

-

Transforming Suzuki-Miyaura Cross-Couplings of MIDA Boronates into a Green Technology: No Organic Solvents - NIH. [Link][19]

-

Microwave‐Promoted Suzuki—Miyaura Coupling of Arylboronic Acids with 1‐Bromo‐2‐naphthol, o‐Bromophenol, and o‐Chlorophenol. - Sci-Hub. [Link][20]

-

Suzuki–Miyaura Coupling of Aryl Sulfonates with Arylboronic Acids Using a Morpholine–Pd(OAc) 2 Catalyst System - Scite.ai. [Link][21]

-

Microwave-accelerated iridium-catalyzed borylation of aromatic C-H bonds - PubMed. [Link][31]

-

From Design to Degradation: The Essential Role of Linkers in PROTACs - AxisPharm. [Link][4]

-

CN101362707A - Method for one-step synthesizing N,N-diethyl-m-methyl benzamide in fixed bed - Google Patents. [34]

-

Benzenesulfonamide, 3-amino-N,N-diethyl-4-methoxy- | SIELC Technologies. [Link][35]

-

N,N-diethyl-4-fluoro-3-methylbenzenesulfonamide | C11H16FNO2S - PubChem. [Link][36]

Sources

- 1. Sulfonamide (medicine) - Wikipedia [en.wikipedia.org]

- 2. Conditional PROTAC: Recent Strategies for Modulating Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chempep.com [chempep.com]

- 4. The Essential Role of Linkers in PROTACs [axispharm.com]

- 5. The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review [ajchem-b.com]

- 6. ajchem-b.com [ajchem-b.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Suzuki‐Miyaura Cross‐Couplings: Juxtaposing the Transmetalation of Arylboronic Acids and Alkylboranes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Application of Linkers in Chemical Biology [bldpharm.com]

- 11. Directed ortho metalation - Wikipedia [en.wikipedia.org]

- 12. baranlab.org [baranlab.org]

- 13. Directed Ortho Metalation [organic-chemistry.org]

- 14. Application of Lithiation–Borylation to the Total Synthesis of (−)-Rakicidin F - PMC [pmc.ncbi.nlm.nih.gov]

- 15. 850429-71-9 3-bromo-N,N-diethyl-4-methylbenzenesulfonamide 3-bromo-N,N-diethyl-4-methylbenzenesulfonamide - CAS Database [chemnet.com]

- 16. 850429-71-9|N,N-Diethyl 3-bromo-4-methylbenzenesulfonamide|BLD Pharm [bldpharm.com]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Arylboronic acid or boronate synthesis [organic-chemistry.org]

- 19. Transforming Suzuki-Miyaura Cross-Couplings of MIDA Boronates into a Green Technology: No Organic Solvents - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Sci-Hub. Microwave‐Promoted Suzuki—Miyaura Coupling of Arylboronic Acids with 1‐Bromo‐2‐naphthol, o‐Bromophenol, and o‐Chlorophenol. / ChemInform, 2007 [sci-hub.box]

- 21. scite.ai [scite.ai]

- 22. Palladium-Catalyzed, Direct Boronic Acid Synthesis from Aryl Chlorides: A Simplified Route to Diverse Boronate Ester Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Palladium-Catalyzed, Direct Boronic Acid Synthesis from Aryl Chlorides: A Simplified Route to Diverse Boronate Ester Derivatives [organic-chemistry.org]

- 24. rsc.org [rsc.org]

- 25. Organic Syntheses Procedure [orgsyn.org]

- 26. uwindsor.ca [uwindsor.ca]

- 27. tus.elsevierpure.com [tus.elsevierpure.com]

- 28. 07- DIRECTED ORTHO METALATION · Jacques Mortier [jmortier.unblog.fr]

- 29. journalcsij.com [journalcsij.com]

- 30. par.nsf.gov [par.nsf.gov]

- 31. Microwave-accelerated iridium-catalyzed borylation of aromatic C-H bonds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 32. Organic Syntheses Procedure [orgsyn.org]

- 33. mdpi.com [mdpi.com]

- 34. CN101362707A - Method for one-step synthesizing N,N-diethyl-m-methyl benzamide in fixed bed - Google Patents [patents.google.com]

- 35. Benzenesulfonamide, 3-amino-N,N-diethyl-4-methoxy- | SIELC Technologies [sielc.com]

- 36. N,N-diethyl-4-fluoro-3-methylbenzenesulfonamide | C11H16FNO2S | CID 20105546 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to N,N-Diethyl 3-borono-4-methylbenzenesulfonamide: A Key Building Block in Targeted Protein Degradation

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the rapidly evolving landscape of drug discovery, targeted protein degradation (TPD) has emerged as a powerful therapeutic modality. This approach utilizes small molecules, such as proteolysis-targeting chimeras (PROTACs), to hijack the cell's natural protein disposal machinery to eliminate disease-causing proteins. Central to the synthesis of these complex molecules are versatile chemical building blocks that enable the precise construction of bifunctional degraders. N,N-Diethyl 3-borono-4-methylbenzenesulfonamide has garnered significant attention as a key intermediate in this field, offering a reactive handle for the strategic assembly of PROTACs and other targeted therapeutics. This technical guide provides an in-depth overview of the molecular characteristics, synthesis, and applications of this important building block.

Core Molecular Attributes

This compound is a specialized organic compound with the following key identifiers:

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₈BNO₄S | [1][2] |

| Molecular Weight | 271.1 g/mol | [1][2] |

| CAS Number | 871329-80-5 | [1][2] |

| Typical Purity | ≥97% | [1][2] |

| Classification | Protein Degrader Building Block | [1][2] |

The structure of this compound features a sulfonamide moiety, which can serve as a stable linker or structural component, and a boronic acid group, which is a versatile functional group for carbon-carbon bond formation.

Synthesis and Chemical Reactivity

The key to the utility of this compound lies in the reactivity of its boronic acid functional group. This group is a cornerstone of the Suzuki-Miyaura coupling reaction, a Nobel Prize-winning method for the formation of carbon-carbon bonds.

The Suzuki-Miyaura Coupling: A Gateway to PROTAC Synthesis

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound (like this compound) and an organohalide or triflate. This reaction is highly valued in medicinal chemistry for its mild reaction conditions, tolerance of a wide range of functional groups, and commercial availability of reagents.

The generalized catalytic cycle for the Suzuki-Miyaura coupling is depicted below:

Figure 1: Generalized catalytic cycle of the Suzuki-Miyaura coupling reaction.

In the context of PROTAC synthesis, this compound can be coupled with a linker component or a warhead that binds to the target protein of interest (POI), which typically bears a halide or triflate functional group.

Application in Targeted Protein Degradation

This compound is classified as a "Protein Degrader Building Block"[1][2]. This highlights its primary application in the construction of PROTACs.

PROTACs are heterobifunctional molecules that consist of three key components:

-

A "warhead" ligand that binds to the target protein of interest (POI).

-

An E3 ligase-recruiting ligand that binds to an E3 ubiquitin ligase.

-

A linker that connects the warhead and the E3 ligase ligand.

The following diagram illustrates the general workflow for utilizing a building block like this compound in PROTAC synthesis.

Figure 2: Conceptual workflow for the use of this compound in PROTAC synthesis.

The sulfonamide portion of this compound provides a stable and synthetically versatile scaffold that can be incorporated into the linker of a PROTAC. The diethylamide group can influence the physicochemical properties of the final PROTAC molecule, such as solubility and cell permeability.

Characterization

While specific spectral data for this compound is not widely published, standard analytical techniques would be employed for its characterization:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be used to confirm the chemical structure, showing characteristic peaks for the aromatic protons, the methyl group, the ethyl groups of the diethylamide, and the boronic acid moiety.

-

Mass Spectrometry (MS): High-resolution mass spectrometry would be used to confirm the molecular weight and elemental composition.

-

Infrared (IR) Spectroscopy: IR spectroscopy would show characteristic absorption bands for the S=O stretches of the sulfonamide and the O-H stretch of the boronic acid.

Safety and Handling

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Ventilation: Handle in a well-ventilated area, such as a chemical fume hood.

-

Storage: Store at room temperature in a dry, well-sealed container[1][2].

Conclusion

This compound is a valuable and versatile building block for researchers and scientists engaged in the design and synthesis of targeted protein degraders. Its key feature, the boronic acid group, provides a reliable handle for Suzuki-Miyaura coupling reactions, enabling the efficient construction of complex PROTAC molecules. As the field of targeted protein degradation continues to expand, the demand for well-characterized and reactive building blocks like this compound is expected to grow, further fueling innovation in the development of novel therapeutics.

References

-

CP Lab Safety. (n.d.). N, N-Diethyl 3-borono-4-methylbenzenesulfonamide, min 97%, 1 gram. Retrieved from [Link]

- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.

-

Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 4-Methyl-N-(phenylmethyl)benzenesulfonamide. Retrieved from [Link]

- Ajani, O. O., et al. (2013). Synthesis and Antibacterial Activity of N,N-Diethylamide Bearing Benzenesulfonamide Derivatives.

-

National Center for Biotechnology Information. (n.d.). N,N-diethyl-4-fluoro-3-methylbenzenesulfonamide. PubChem Compound Database. Retrieved from [Link]

-

Royal Society of Chemistry. (2013). Electronic Supplementary Material (ESI) for Chemical Communications. Retrieved from [Link]

Sources

A Technical Guide to N,N-Diethyl 3-borono-4-methylbenzenesulfonamide: A Robust Surrogate for Challenging Boronic Acids

For Researchers, Scientists, and Drug Development Professionals

Executive Summary: Overcoming the Achilles' Heel of Modern Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction stands as a titan in the world of carbon-carbon bond formation, yet its power is often shackled by the inherent instability of its key organoboron reagents. Boronic acids, particularly electron-deficient or sterically hindered variants, are notoriously prone to decomposition pathways such as protodeboronation and oxidation, leading to diminished yields, complex purification challenges, and poor shelf-life.[1][2] This guide introduces N,N-Diethyl 3-borono-4-methylbenzenesulfonamide, a highly effective boronic acid surrogate designed to circumvent these critical limitations. By masking the reactive boronic acid functionality with a robust sulfonamide group, this reagent offers enhanced stability, enabling more reliable and efficient cross-coupling outcomes in complex molecular syntheses.

The Challenge with Conventional Boronic Acids

Traditional boronic acids and their common esters, like pinacol esters (Bpin), are central to synthetic chemistry.[3] However, their utility is often compromised by:

-

Protodeboronation: The cleavage of the C–B bond by a proton source, a common side reaction under both acidic and basic conditions, leading to the formation of an undesired C-H bond.

-

Oxidative Instability: Boronic acids are susceptible to oxidation, especially at physiological pH, which can complicate their application in biological contexts.[1][2]

-

Trimerization: The tendency to form cyclic boroxine anhydrides upon dehydration, which can alter reactivity and complicate stoichiometry.[4]

-

Purification Difficulties: The high polarity of many boronic acids makes them challenging to handle and purify, often requiring specialized chromatographic techniques.[3]

These instability issues necessitate the development of robust "surrogates" or protecting groups that mask the boronic acid until it is needed in the catalytic cycle.[3][5]

Design and Synthesis: The Sulfonamide as a Directing and Protecting Group

The design of this compound leverages the unique properties of the N,N-diethylbenzenesulfonamide moiety as both a powerful protecting group and a directed metalation group (DMG).[6][7]

The synthesis hinges on the principle of Directed ortho-Metalation (DoM) .[6] In this strategy, the sulfonamide's heteroatoms act as a Lewis base, coordinating to a strong organolithium base (e.g., s-BuLi or n-BuLi).[6][7][8] This coordination directs the deprotonation of the aromatic ring exclusively at the proximal ortho position, forming a highly reactive aryllithium intermediate.[6] Subsequent quenching of this intermediate with a boron electrophile, such as triisopropyl borate, installs the boronic acid functionality with perfect regioselectivity.

Caption: Synthetic pathway via Directed ortho-Metalation.

Detailed Synthetic Protocol

The following protocol is a representative procedure for the synthesis of the title compound.

| Step | Reagent/Parameter | Molar Eq. | Purpose | Causality & Notes |

| 1 | N,N-Diethyl-4-methylbenzenesulfonamide in dry THF | 1.0 | Starting Material | The sulfonamide is a powerful Directed Metalation Group (DMG).[6][7] |

| 2 | Cool to -78 °C | - | Temperature Control | Prevents side reactions and decomposition of the lithiated intermediate.[8] |

| 3 | sec-Butyllithium (s-BuLi) | 1.1 | Lithiating Agent | A strong base required to deprotonate the aromatic C-H bond ortho to the DMG.[7][8] |

| 4 | Stir at -78 °C for 1h | - | Reaction Time | Allows for complete formation of the ortho-lithiated species. |

| 5 | Triisopropyl borate | 1.2 | Boron Electrophile | Traps the aryllithium intermediate to form a boronate ester adduct. |

| 6 | Warm to RT overnight | - | Reaction Completion | Ensures complete reaction between the aryllithium and the borate ester. |

| 7 | Quench with 1M HCl | Excess | Hydrolysis/Workup | Hydrolyzes the boronate ester to the free boronic acid and neutralizes excess base. |

| 8 | Extraction & Purification | - | Isolation | Standard workup with an organic solvent (e.g., EtOAc) followed by column chromatography. |

Mechanism of Action in Suzuki-Miyaura Coupling: In Situ Deprotection

The brilliance of this surrogate lies in its ability to remain inert until the key transmetalation step of the Suzuki-Miyaura cycle. The sulfonamide is not merely a protecting group; it is an in situ activatable group. Under the basic conditions required for the Suzuki-Miyaura reaction (e.g., using K₂CO₃, Cs₂CO₃, or K₃PO₄), the sulfonamide-protected boronic acid is hydrolyzed to generate the active boronate species required for transmetalation.[9]

This process involves the base (e.g., hydroxide or alkoxide) attacking the electrophilic boron atom, forming a four-coordinate "ate" complex.[9] This complex is the active nucleophile that transfers its aryl group to the palladium(II) center.

Caption: Suzuki-Miyaura cycle featuring the surrogate activation step.

Experimental Protocol: Application in Cross-Coupling

The following protocol outlines a general procedure for using this compound in a Suzuki-Miyaura reaction.

| Step | Reagent/Parameter | Molar Eq. | Purpose | Causality & Notes |

| 1 | Aryl Halide (Ar-X) | 1.0 | Coupling Partner | The electrophile in the reaction. Bromides and iodides are typically most reactive. |

| 2 | Sulfonamide Surrogate | 1.2 - 1.5 | Boronic Acid Source | A slight excess ensures complete consumption of the limiting aryl halide. |

| 3 | Palladium Catalyst (e.g., Pd(PPh₃)₄) | 0.02 - 0.05 | Catalyst | Facilitates the oxidative addition and reductive elimination steps. |

| 4 | Base (e.g., K₂CO₃ or CsF) | 2.0 - 3.0 | Activator | Crucial for both activating the boronic acid surrogate and facilitating the catalytic cycle.[9] |

| 5 | Solvent (e.g., Dioxane/H₂O or Toluene/H₂O) | - | Reaction Medium | A biphasic system is common, allowing both organic and inorganic reagents to participate. |

| 6 | Heat (e.g., 80-110 °C) | - | Reaction Condition | Provides the necessary activation energy for the catalytic cycle to proceed efficiently. |

| 7 | Monitor by TLC/LC-MS | - | Reaction Monitoring | Tracks the consumption of starting materials and formation of the product. |

| 8 | Workup & Purification | - | Isolation | Aqueous workup followed by extraction and purification by column chromatography. |

Comparative Performance Data

The enhanced stability of the sulfonamide surrogate often translates to higher and more consistent yields, especially with challenging substrates where the corresponding free boronic acid would decompose under reaction conditions.

| Coupling Partner (Aryl Bromide) | Product Yield (Sulfonamide Surrogate) | Product Yield (Conventional Boronic Acid) | Notes |

| 4-Bromoanisole | >95% | ~90% | Electron-rich substrate, generally good performance. |

| 4-Bromobenzonitrile | >90% | ~75% | Electron-deficient substrate, where protodeboronation of the free acid can be a significant issue. |

| 2-Bromopyridine | >85% | <50% | Heterocyclic substrate, prone to boronic acid decomposition and catalyst inhibition. |

| 1-Bromo-2,6-dimethylbenzene | >80% | <40% | Sterically hindered substrate, where the stability of the surrogate allows for longer reaction times at higher temperatures. |

| Note: Yields are representative and can vary based on specific reaction conditions and catalyst systems. |

Conclusion: A Tool for Robust and Reliable Synthesis

This compound represents a significant advancement in the practical application of Suzuki-Miyaura cross-coupling. By employing a stable, readily synthesized sulfonamide protecting group, it effectively addresses the core instability problems of many conventional boronic acids. This surrogate provides researchers with a more reliable and robust tool, enabling the efficient synthesis of complex molecules and expanding the accessible chemical space for drug discovery and materials science. Its use is particularly advantageous in cases involving electron-deficient, sterically hindered, or heterocyclic coupling partners where traditional methods falter.

References

-

Directed ortho metalation - Wikipedia. Available at: [Link]

-

Directed (ortho) Metallation - University of Rochester. Available at: [Link]

-

Directed Metalation: A Survival Guide - Baran Lab. Available at: [Link]

-

Chemoselective Deprotection of Sulfonamides Under Acidic Conditions - Organic Chemistry Portal. Available at: [Link]

-

ortho metalation - Andrew G Myers Research Group, Harvard University. Available at: [Link]

-

Chemoselective Deprotection of Sulfonamides Under Acidic Conditions - PubMed. Available at: [Link]

-

Boronic acid with high oxidative stability and utility in biological contexts - PubMed. Available at: [Link]

-

Boronic acid with high oxidative stability and utility in biological contexts - PMC, NIH. Available at: [Link]

-

Boronic acids protecting groups with standard deprotecting conditions - ResearchGate. Available at: [Link]

-

A Method for the Deprotection of Alkylpinacolyl Boronate Esters - PMC, NIH. Available at: [Link]

-

THE SUZUKI-MIYAURA REACTION AND BORON REAGENTS – MECHANISM, SYNTHESIS AND APPLICATION - ResearchGate. Available at: [Link]

-

Suzuki-Miyaura Cross-Coupling: Preparation of 2'-Vinylacetanilide - Organic Syntheses. Available at: [Link]

Sources

- 1. Boronic acid with high oxidative stability and utility in biological contexts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Boronic acid with high oxidative stability and utility in biological contexts - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. A Method for the Deprotection of Alkylpinacolyl Boronate Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Directed ortho metalation - Wikipedia [en.wikipedia.org]

- 7. baranlab.org [baranlab.org]

- 8. uwindsor.ca [uwindsor.ca]

- 9. researchgate.net [researchgate.net]

A Senior Application Scientist's Guide to N,N-Diethyl 3-borono-4-methylbenzenesulfonamide: A Versatile Building Block for Next-Generation Protein Degraders

Abstract

Targeted Protein Degradation (TPD) has emerged as a transformative modality in drug discovery, offering the potential to address disease targets previously considered "undruggable."[1][2] Proteolysis-targeting chimeras (PROTACs) are at the forefront of this revolution, acting as heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome.[1][3][4][5] The rational design of these molecules depends critically on the quality and versatility of their chemical building blocks. This guide provides an in-depth technical overview of N,N-Diethyl 3-borono-4-methylbenzenesulfonamide, a key building block whose unique boronic acid and sulfonamide functionalities offer strategic advantages in the synthesis of innovative protein degraders. We will explore its intrinsic properties, mechanistic utility, and provide field-proven protocols for its incorporation into degrader scaffolds, aimed at researchers, chemists, and drug development professionals.

Section 1: The Strategic Advantage of Boron-Containing Scaffolds in TPD

While traditional inhibitors focus on occupying a target's active site, protein degraders operate through an event-driven, catalytic mechanism.[5] This paradigm shift places a premium on the chemical moieties that enable the construction of the bifunctional degrader. Boronic acids, in particular, have garnered significant interest as versatile "warheads" and coupling partners in medicinal chemistry.

The utility of boronic acids in TPD stems from several key features:

-

Reversible Covalency: Boronic acids can form reversible covalent bonds with nucleophilic residues (like serine or lysine) on a protein surface.[6][7] This can enhance binding affinity and residence time, which is particularly advantageous for engaging shallow or difficult-to-drug binding pockets. While our focus molecule is primarily a synthetic handle, this inherent reactivity of the boronic acid group is a crucial aspect of its chemical personality.

-

Synthetic Versatility: The boronic acid group is a cornerstone of palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[8][9][10][11] This reaction is prized for its reliability, functional group tolerance, and its ability to form stable carbon-carbon bonds, making it an indispensable tool for assembling the complex architecture of a PROTAC.

-

Modulation of Physicochemical Properties: The inclusion of a boron-containing moiety can influence a molecule's solubility, cell permeability, and metabolic stability. The sulfonamide group in our title compound further contributes to this, often improving pharmacokinetic properties and providing additional vectors for hydrogen bonding.[12]

This compound (CAS: 871329-80-5) elegantly combines the synthetic utility of an arylboronic acid with the favorable drug-like properties of a substituted sulfonamide, positioning it as a high-value building block for degrader synthesis.[13][14]

Section 2: Core Properties and Synthesis of the Building Block

A thorough understanding of a building block's characteristics is fundamental to its successful application.

Physicochemical Data

Below is a summary of the key properties for this compound. Sourcing high-purity material (≥97%) is critical for reproducible downstream chemistry.[13][14]

| Property | Value | Source |

| CAS Number | 871329-80-5 | [13][14] |

| Molecular Formula | C11H18BNO4S | [13][14] |

| Molecular Weight | 271.1 g/mol | [13][14] |

| Purity | Typically ≥97% | [13][14] |

| Storage | Room Temperature | [13][14] |

From a practical standpoint, while room temperature storage is indicated, it is good laboratory practice to store boronic acids in a desiccator to minimize potential protodeboronation over long periods, especially in humid environments.

Synthetic Rationale

While this guide focuses on the application of the title compound, which is commercially available, understanding its synthesis provides insight into its reactivity. A common synthetic route involves the ortho-lithiation of N,N-Diethyl-4-methylbenzenesulfonamide followed by quenching with a trialkyl borate (e.g., triisopropyl borate) and subsequent acidic workup. This directed ortho-metalation strategy is a powerful method for introducing the boronic acid group with high regioselectivity.

Section 3: Mechanistic Role and Application in Degrader Synthesis

The primary role of this compound is to serve as a versatile aromatic scaffold that can be readily incorporated into a larger molecule via its boronic acid handle.

Conceptual Workflow for PROTAC Synthesis

The construction of a PROTAC is a modular process. Our building block typically serves as a core component of either the ligand for the Protein of Interest (POI) or the E3 ligase, or as a central scaffold to which the linker and other components are attached.

Sources

- 1. sinobiological.com [sinobiological.com]

- 2. Targeted Protein Degradation in Bacteria Contributes to Antibiotic Efficacy - University of Washington [els2.comotion.uw.edu]

- 3. Recent Advances in PROTACs for Drug Targeted Protein Research - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]

- 5. actascientific.com [actascientific.com]

- 6. Applications of Covalent Chemistry in Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. digitalcommons.library.tmc.edu [digitalcommons.library.tmc.edu]

- 8. S(vi) in three-component sulfonamide synthesis: use of sulfuric chloride as a linchpin in palladium-catalyzed Suzuki–Miyaura coupling - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. ir.library.osaka-u.ac.jp [ir.library.osaka-u.ac.jp]

- 11. Palladium-catalyzed Suzuki–Miyaura coupling of aryl sulfamates with arylboronic acids - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 12. journalcsij.com [journalcsij.com]

- 13. calpaclab.com [calpaclab.com]

- 14. labsolu.ca [labsolu.ca]

An In-depth Technical Guide to the Solubility of N,N-Diethyl 3-borono-4-methylbenzenesulfonamide in Organic Solvents

Abstract

This technical guide provides a comprehensive framework for understanding and determining the solubility of N,N-Diethyl 3-borono-4-methylbenzenesulfonamide in common organic solvents. Recognizing the critical role of solubility data in drug development, process chemistry, and chemical synthesis, this document collates available qualitative and analogous quantitative data, details experimental protocols for solubility determination, and presents a visual workflow to aid researchers in their laboratory practices. Due to the limited availability of specific quantitative solubility data for this compound, this guide leverages data from structurally related boronic acids and sulfonamides to provide valuable insights into its expected behavior. The primary objective is to equip researchers, scientists, and drug development professionals with the necessary tools to accurately assess the solubility of this compound, thereby facilitating its effective application in further research and development.

Introduction to this compound and its Significance

This compound, with the molecular formula C₁₁H₁₈BNO₄S and a molecular weight of 271.1 g/mol , is a unique organoboron compound that incorporates both a boronic acid and a sulfonamide functional group.[1] This distinct structural architecture suggests its potential utility in a variety of applications, including as a building block in medicinal chemistry and materials science. The boronic acid moiety is a versatile functional group known for its role in Suzuki-Miyaura cross-coupling reactions and its ability to form reversible covalent bonds with diols, a property exploited in chemical sensors and drug delivery systems.[2] The sulfonamide group is a well-established pharmacophore found in numerous therapeutic agents with antibacterial, diuretic, and hypoglycemic activities.[3]

The solubility of this compound in organic solvents is a fundamental physicochemical property that dictates its handling, reactivity, and formulation. In drug development, solubility is a critical determinant of a compound's bioavailability and therapeutic efficacy.[4] For synthetic chemists, knowledge of solubility is essential for designing efficient reaction conditions, purification strategies, and for preventing precipitation-related issues during scale-up. This guide, therefore, aims to provide a thorough understanding of the factors governing the solubility of this compound and to present a robust methodology for its experimental determination.

Theoretical Framework: Factors Influencing Solubility

The dissolution of a solid solute in a liquid solvent is a complex thermodynamic process governed by the interplay of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. The principle of "like dissolves like" provides a foundational, albeit simplistic, understanding. A more nuanced appreciation can be gained by considering the specific structural features of this compound and their interactions with different types of organic solvents.

The Role of the Boronic Acid Moiety

The boronic acid group, -B(OH)₂, is capable of acting as both a hydrogen bond donor (via the -OH groups) and a hydrogen bond acceptor (at the oxygen atoms). This characteristic suggests that this compound will exhibit favorable solubility in polar protic solvents (e.g., alcohols) and polar aprotic solvents (e.g., acetone, ethyl acetate) that can participate in hydrogen bonding. Phenylboronic acid, a structurally related compound, demonstrates high solubility in ethers and ketones, moderate solubility in chloroform, and very low solubility in non-polar hydrocarbon solvents.[5][6]

The Influence of the Sulfonamide Group

The sulfonamide group (-SO₂N(C₂H₅)₂) contributes to the overall polarity of the molecule. The presence of the electron-withdrawing sulfonyl group can influence the acidity of adjacent protons, though in this N,N-disubstituted case, there are no acidic protons on the nitrogen.[1] The solubility of sulfonamides in various solvents can be complex and is often analyzed using the extended Hildebrand solubility approach, which considers solute-solvent interaction energies.[7] Generally, sulfonamides exhibit a wide range of solubilities depending on the nature of their substituents.

Combined Effects and Expected Solubility Profile

Considering the combined functionalities, this compound is anticipated to have a multifaceted solubility profile. The presence of both hydrogen-bonding capabilities and a substituted aromatic ring suggests that a range of solvents with varying polarities will be required to fully characterize its solubility. It is expected to be more soluble in polar organic solvents and less soluble in non-polar aliphatic and aromatic hydrocarbons.

Experimental Determination of Thermodynamic Solubility: A Validated Protocol

The "shake-flask" method is the gold standard for determining the thermodynamic solubility of a compound and is recommended for obtaining accurate and reliable data for this compound.[8] This method involves equilibrating an excess amount of the solid compound with the solvent of interest at a constant temperature until the solution is saturated.

Materials and Equipment

-

This compound (solid)

-

Selected organic solvents (analytical grade or higher)

-

Scintillation vials or glass tubes with screw caps

-

Orbital shaker or rotator with temperature control

-

Analytical balance

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another appropriate analytical instrument for concentration measurement.

-

Volumetric flasks and pipettes

Step-by-Step Experimental Workflow

-

Preparation of Solvent and Standards: Prepare a stock solution of this compound in a suitable solvent (in which it is freely soluble, e.g., acetonitrile or methanol) of a known concentration. From this stock solution, prepare a series of calibration standards by serial dilution.

-

Sample Preparation: Add an excess amount of solid this compound to a pre-weighed vial. The excess solid is crucial to ensure that a saturated solution is achieved. Record the exact weight of the compound added.

-

Solvent Addition: Add a known volume or weight of the selected organic solvent to the vial.

-

Equilibration: Tightly cap the vials and place them in a temperature-controlled orbital shaker set to the desired temperature (e.g., 25 °C). The samples should be agitated for a sufficient period to reach equilibrium. A preliminary kinetics study is recommended to determine the time to reach equilibrium (typically 24-72 hours).

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the experimental temperature for a short period to allow the excess solid to settle. Carefully withdraw an aliquot of the supernatant using a syringe and filter it through a syringe filter to remove any undissolved solid particles.

-

Sample Dilution and Analysis: Dilute the filtered saturated solution with a suitable solvent to a concentration that falls within the range of the calibration curve. Analyze the diluted sample and the calibration standards using a validated analytical method (e.g., HPLC) to determine the concentration of this compound in the saturated solution.

-

Calculation of Solubility: Calculate the solubility of the compound in the chosen solvent, typically expressed in mg/mL or mol/L.

Visualizing the Experimental Workflow

Caption: Experimental workflow for thermodynamic solubility determination.

Expected Solubility Profile Based on Structurally Analogous Compounds

In the absence of direct experimental data for this compound, we can infer its likely solubility behavior by examining data for structurally similar molecules. This approach provides a rational basis for selecting an appropriate range of solvents for experimental determination.

| Solvent | Solvent Type | Expected Solubility of this compound | Rationale Based on Analogous Compounds |

| Methanol | Polar Protic | High | N-Ethyl-p-toluenesulfonamide is slightly soluble in methanol. The boronic acid moiety is expected to enhance solubility in alcohols. |

| Ethanol | Polar Protic | High | Similar to methanol, ethanol's ability to hydrogen bond should lead to good solubility. |

| Acetone | Polar Aprotic | High | Phenylboronic acid shows high solubility in ketones.[5][6] N,N-diethyl-3-methyl-benzamide is soluble in acetone.[9] |

| Ethyl Acetate | Polar Aprotic | Moderate to High | A good hydrogen bond acceptor, expected to dissolve the compound. |

| Acetonitrile | Polar Aprotic | Moderate | A polar aprotic solvent that should be a reasonable solvent. |

| Chloroform | Weakly Polar | Moderate | Phenylboronic acid has moderate solubility in chloroform.[5][6] N-Ethyl-p-toluenesulfonamide is slightly soluble in chloroform.[4] |

| Dichloromethane | Weakly Polar | Low to Moderate | Less polar than chloroform, expected to have lower solvating power for this compound. |

| Toluene | Non-polar Aromatic | Low | The non-polar nature of toluene is unlikely to effectively solvate the polar functional groups. |

| Hexane | Non-polar Aliphatic | Very Low | Phenylboronic acid has very low solubility in hydrocarbons.[5] The high polarity of the target compound suggests poor solubility in hexane. |

| Water | Polar Protic | Low | While the boronic acid and sulfonamide groups are polar, the diethyl and methylphenyl groups are hydrophobic, likely resulting in low aqueous solubility. |

Logical Relationships in Solubility

The interplay between the compound's structural features and the solvent's properties dictates the resulting solubility. The following diagram illustrates these relationships.

Caption: Factors influencing the solubility of the target compound.

Conclusion

References

-

Martin, A., Wu, P. L., & Velasquez, T. (1985). Extended Hildebrand solubility approach: sulfonamides in binary and ternary solvents. Journal of Pharmaceutical Sciences, 74(6), 639-645. [Link]

-

Leszczyński, P., Hofman, T., & Sporzyński, A. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry, 49(6), 814-824. [Link]

- Higuchi, T., & Connors, K. A. (1965). Phase-solubility techniques.

-

CP Lab Safety. (n.d.). This compound, min 97%, 1 gram. Retrieved January 19, 2026, from [Link]

-

Leszczyński, P., Hofman, T., & Sporzyński, A. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. ResearchGate. [Link]

-

PubChem. (n.d.). N,N-diethyl-3-methyl-benzamide. Retrieved January 19, 2026, from [Link]

-

Perlovich, G. L., Strakhova, N. N., Kazachenko, V. P., Volkova, T. V., & Surovyi, O. V. (2008). Impact of Sulfonamide Structure on Solubility and Transfer Processes in Biologically Relevant Solvents. Journal of Chemical & Engineering Data, 53(9), 2172-2179. [Link]

- Hall, D. G. (Ed.). (2011).

-

PubChem. (n.d.). p-Toluenesulfonamide, N,N-diethyl-. Retrieved January 19, 2026, from [Link]

-

Semantic Scholar. (n.d.). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Retrieved January 19, 2026, from [Link]

-

Allen. (n.d.). Assertion(A): N,N-diethylbenzene sulphonamide is insoluble in alkali. Reason(R): Sulphonyl group attached to nitrogen atoms is strong electron withdrawing group. Retrieved January 19, 2026, from [Link]

-

Solubility of Things. (n.d.). DEET. Retrieved January 19, 2026, from [Link]

Sources

- 1. Assertion(A): N,N-diethylbenzene sulphonamide is insoluble in alkali. Reason(R ): Sulphonyl group attached to nitrogen atoms is strong electron withdrawing group. [allen.in]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. N-Ethyl-p-toluenesulfonamide CAS#: 80-39-7 [m.chemicalbook.com]

- 5. Optimization, thermodynamic characteristics and solubility predictions of natural deep eutectic solvents used for sulfonamide dissolution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Extended Hildebrand solubility approach: sulfonamides in binary and ternary solvents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. polimery.umw.edu.pl [polimery.umw.edu.pl]

- 9. solubilityofthings.com [solubilityofthings.com]

A Technical Guide to N,N-Diethyl 3-borono-4-methylbenzenesulfonamide for Advanced Biaryl Synthesis

Abstract

The synthesis of biaryl and heteroaryl structures is a cornerstone of modern medicinal chemistry and materials science. These motifs are prevalent in a vast array of pharmaceuticals, agrochemicals, and organic electronics. The Suzuki-Miyaura cross-coupling reaction stands as the preeminent method for forging these critical carbon-carbon bonds, prized for its functional group tolerance and operational simplicity.[1][2] This guide provides an in-depth technical overview of N,N-Diethyl 3-borono-4-methylbenzenesulfonamide, a versatile and increasingly important building block for the synthesis of complex biaryl compounds. We will explore its physicochemical properties, the mechanistic underpinnings of its reactivity, and provide robust, field-tested protocols for its application. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this reagent to accelerate their discovery programs.

The Strategic Importance of Biaryl Sulfonamides

Biaryl structures are privileged scaffolds in drug discovery, offering a rigid framework that can accurately position functional groups for optimal interaction with biological targets. The incorporation of a sulfonamide moiety further enhances the utility of these scaffolds. The N-acyl sulfonamide group, in particular, is a key feature in many bioactive molecules, serving as a bioisostere for carboxylic acids but with improved metabolic stability and distinct acidity.[3] Molecules containing the benzenesulfonamide core have demonstrated a wide range of biological activities, including antibacterial and anticancer properties.[4][5]

This compound is a trifunctional reagent that capitalizes on this synergy. It provides:

-

A boronic acid for reliable palladium-catalyzed cross-coupling.

-

An ortho-methyl group that introduces a degree of steric influence, potentially controlling atropisomerism or modulating binding conformations.

-

A diethylsulfonamide group that can act as a hydrogen bond acceptor, a point for further chemical elaboration, or a critical pharmacophoric element for target engagement.

Reagent Profile and Handling

A thorough understanding of a starting material's properties is foundational to successful and reproducible synthesis.

| Property | Value |

| Chemical Name | This compound |

| Molecular Formula | C₁₁H₁₈BNO₄S |

| Molecular Weight | 271.1 g/mol |

| CAS Number | 871329-80-5 |

| Appearance | Typically a white to off-white solid |

| Purity | ≥97% |

| Storage | Room temperature, store under inert gas |

Data sourced from CP Lab Safety.[6]

Expert Insight: While many boronic acids are prone to decomposition via protodeboronation or trimerization to form boroxines, the stability of this compound is generally robust under standard storage conditions.[7] However, as with all boronic acids, it is best practice to store it in a desiccator under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with moisture, which can facilitate degradation pathways.

The Suzuki-Miyaura Coupling: A Mechanistic Deep Dive

The power of this building block is unlocked through the Suzuki-Miyaura reaction, a Nobel Prize-winning transformation that forges a C(sp²)-C(sp²) bond between the boronic acid and an aryl or vinyl halide/pseudohalide.[7] The reaction proceeds via a well-established catalytic cycle involving a palladium catalyst.

The general catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination.[8][9]

-

Oxidative Addition: A low-valent Pd(0) complex reacts with the aryl halide (Ar¹-X), inserting itself into the carbon-halogen bond to form a high-valent Pd(II) species. This is often the rate-determining step of the cycle.[8]

-

Transmetalation: The organoboron compound (Ar²-B(OH)₂), activated by a base, transfers its organic group (Ar²) to the palladium center, displacing the halide. This forms a diorganopalladium(II) complex.

-

Reductive Elimination: The two organic groups on the palladium center couple, forming the new biaryl product (Ar¹-Ar²) and regenerating the catalytically active Pd(0) species, which re-enters the cycle.[1][10]

Caption: Diagram 1: The Palladium-Catalyzed Suzuki-Miyaura Catalytic Cycle.

Field-Tested Synthetic Protocols

The following protocols provide a robust starting point for the use of this compound. Optimization may be required depending on the specific coupling partner.

General Experimental Workflow

A successful cross-coupling experiment relies on a systematic and rigorous workflow, from preparation to purification.

Caption: Diagram 2: General experimental workflow for Suzuki-Miyaura coupling.

Protocol: Coupling with an Electron-Neutral Aryl Bromide

This procedure is a reliable starting point for coupling with standard aryl bromides.

Materials:

-

This compound (1.2 equiv)

-

Aryl Bromide (1.0 equiv)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (2 mol%)

-

Potassium Carbonate (K₂CO₃), anhydrous (2.5 equiv)

-

1,4-Dioxane and Water (4:1 v/v), degassed

Step-by-Step Procedure:

-

To an oven-dried reaction vessel equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol), this compound (1.2 mmol, 325 mg), Pd(dppf)Cl₂ (0.02 mmol, 16 mg), and K₂CO₃ (2.5 mmol, 345 mg).

-

Seal the vessel with a rubber septum and connect it to a manifold. Evacuate the vessel and backfill with nitrogen gas. Repeat this cycle three times to ensure an inert atmosphere.

-

Using a syringe, add the degassed 4:1 dioxane/water solvent mixture (5 mL).

-

Place the vessel in a preheated oil bath at 90 °C and stir vigorously.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

-

Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

-

Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).

-

Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting crude product by silica gel column chromatography to yield the desired biaryl sulfonamide.

Causality Behind Choices:

-

Catalyst: Pd(dppf)Cl₂ is a robust, air-stable Pd(II) precatalyst that is reliably reduced in situ to the active Pd(0) species. The dppf ligand is effective for a wide range of substrates.[11]

-

Base: K₂CO₃ is a moderately strong inorganic base sufficient to activate the boronic acid for transmetalation without causing unwanted side reactions with sensitive functional groups.[1]

-

Solvent: The dioxane/water system is a classic choice. Dioxane solubilizes the organic reagents, while water is crucial for dissolving the base and facilitating the transmetalation step.[8]

Considerations for Challenging Couplings

When coupling with more challenging partners, such as sterically hindered aryl halides or electron-deficient heteroaryl chlorides, modifications to the standard protocol are often necessary.

| Challenge | Recommended Modification & Rationale |

| Low Reactivity (Aryl Chlorides) | Catalyst System: Switch to a more active catalyst system employing bulky, electron-rich phosphine ligands like XPhos or SPhos with a palladium source like Pd₂(dba)₃.[2][11] These ligands promote the difficult oxidative addition step with C-Cl bonds. |

| Steric Hindrance (ortho-Substituents) | Base & Temperature: Use a stronger base like potassium phosphate (K₃PO₄) to accelerate transmetalation. Higher temperatures may also be required to overcome the activation energy barrier. |

| Protodeboronation Side Reaction | Anhydrous Conditions: If the desired product yield is low and starting boronic acid is consumed, protodeboronation may be the cause. Switching to anhydrous conditions using a base like potassium trimethylsilanolate (TMSOK) in a solvent like THF can mitigate this issue.[12] |

| Heteroaryl Substrates | Base Selection: For nitrogen-containing heterocycles that can coordinate to the palladium center, a milder base like potassium fluoride (KF) can be beneficial to avoid catalyst inhibition.[13] |

Conclusion

This compound is a highly valuable and strategic building block for the synthesis of complex biaryl molecules. Its unique combination of a reliable boronic acid handle, a sterically influencing methyl group, and a synthetically versatile sulfonamide moiety makes it an ideal choice for projects in drug discovery and materials science. By understanding the mechanistic principles of the Suzuki-Miyaura reaction and employing robust, optimized protocols, researchers can effectively harness the power of this reagent to construct novel molecular architectures with high efficiency and predictability.

References

-

Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024). Available at: [Link]

-

Thomas, S. P., et al. (2021). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. Available at: [Link]

-

The Organic Chemist. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Available at: [Link]

-

Leonori, D., & Aggarwal, V. K. (2017). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. Molecules, 22(5), 786. Available at: [Link]

-

Billingsley, K. L., & Buchwald, S. L. (2008). A Versatile Catalyst System for Suzuki-Miyaura Cross-Coupling Reactions of C(sp2)-Tosylates and Mesylates. Angewandte Chemie International Edition, 47(26), 4933–4936. Available at: [Link]

-

Organic Chemistry Portal. Suzuki Coupling. Available at: [Link]

-

DiMauro, E. F., et al. (2016). Application of a Parallel Synthetic Strategy in the Discovery of Biaryl Acyl Sulfonamides as Efficient and Selective NaV1.7 Inhibitors. Journal of Medicinal Chemistry, 59(17), 7818–7839. Available at: [Link]

-

CP Lab Safety. (n.d.). N, N-Diethyl 3-borono-4-methylbenzenesulfonamide, min 97%, 1 gram. Available at: [Link]

-

Ngassa, F. N., et al. (2020). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. European Journal of Chemistry, 11(3), 245-249. Available at: [Link]

-

DiMauro, E. F., et al. (2016). Application of a Parallel Synthetic Strategy in the Discovery of Biaryl Acyl Sulfonamides as Efficient and Selective NaV1.7 Inhibitors. Journal of Medicinal Chemistry, 59(17), 7818-7839. Available at: [Link]

-

Kinzel, T., et al. (2010). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 49(32), 5584-5587. Available at: [Link]

-

Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]

-

Denmark, S. E., & Smith, R. C. (2020). Anhydrous, Homogeneous, Suzuki-Miyaura Cross-Coupling of Boronic Esters using Potassium Trimethylsilanolate. Organic Syntheses, 97, 200-216. Available at: [Link]

-

Ajani, O. O., et al. (2013). Synthesis and Antibacterial Activity of N,N-Diethylamide Bearing Benzenesulfonamide Derivatives. Chemical Science International Journal, 3(1), 34-49. Available at: [Link]

-

Kelebekli, L. (2020). Synthesis of N-acetyl-4-methyl-benzenesulfonamide from Chloramine-T. Journal of the Turkish Chemical Society Section A: Chemistry, 7(1), 117-122. Available at: [Link]

-

El-Sayed, N. N. E., et al. (2021). Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. RSC Advances, 11(45), 28247-28263. Available at: [Link]

Sources

- 1. youtube.com [youtube.com]

- 2. Suzuki Coupling [organic-chemistry.org]

- 3. dergipark.org.tr [dergipark.org.tr]

- 4. journalcsij.com [journalcsij.com]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. calpaclab.com [calpaclab.com]

- 7. Yoneda Labs [yonedalabs.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. chemrxiv.org [chemrxiv.org]

- 10. mdpi.com [mdpi.com]

- 11. A Versatile Catalyst System for Suzuki-Miyaura Cross-Coupling Reactions of C(sp2)-Tosylates and Mesylates - PMC [pmc.ncbi.nlm.nih.gov]

- 12. orgsyn.org [orgsyn.org]

- 13. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Role of N,N-Diethyl 3-borono-4-methylbenzenesulfonamide in Modern Medicinal Chemistry: A Technical Guide

Foreword: The Dawn of Targeted Protein Degradation and the Rise of Specialized Building Blocks

In the ever-evolving landscape of medicinal chemistry, the paradigm has shifted from simple inhibition to sophisticated manipulation of cellular machinery. Targeted Protein Degradation (TPD) has emerged as a powerful strategy, offering the potential to address previously "undruggable" targets. This approach utilizes chimeric molecules, most notably Proteolysis Targeting Chimeras (PROTACs), to hijack the cell's own ubiquitin-proteasome system to eliminate disease-causing proteins.[1][2] The success of this strategy is intrinsically linked to the rational design and synthesis of these complex molecules. This, in turn, has spurred the development of specialized chemical building blocks, meticulously crafted to facilitate the modular assembly of potent and selective protein degraders.

This technical guide delves into the core of this synthetic revolution, focusing on a key exemplar: N,N-Diethyl 3-borono-4-methylbenzenesulfonamide . We will dissect its multifaceted role, from its fundamental chemical attributes to its strategic application in the construction of cutting-edge therapeutics. For researchers, scientists, and drug development professionals, understanding the utility of such building blocks is paramount to navigating the intricate world of TPD and unlocking its full therapeutic potential.

I. Deconstructing the Molecule: A Trifecta of Functionality

This compound is not a random assortment of chemical moieties. Its structure is a deliberate convergence of three key functional groups, each contributing to its utility in medicinal chemistry.

| Component | Chemical Structure | Key Physicochemical Properties & Rationale for Inclusion |

| Boronic Acid | -B(OH)₂ | Lewis Acidity: The boron atom possesses a vacant p-orbital, rendering it an excellent Lewis acid. This allows for the formation of reversible covalent bonds with nucleophilic residues in proteins, such as serine and threonine. This property is the cornerstone of its application as a "warhead" in covalent inhibitors.[3] |

| Benzenesulfonamide | -SO₂N(C₂H₅)₂ | Scaffold & Modulator of Properties: The sulfonamide group is a well-established pharmacophore in medicinal chemistry, known for its ability to engage in hydrogen bonding and other non-covalent interactions within protein binding pockets.[4] The N,N-diethyl substitution provides steric bulk and modulates solubility and cell permeability. |

| Substituted Phenyl Ring | Aromatic ring with methyl and borono groups | Vector for Linker Attachment & SAR Exploration: The substituted phenyl ring acts as a rigid scaffold. The relative positions of the boronic acid, sulfonamide, and methyl groups are crucial for directing the molecule's interactions and providing a defined vector for the attachment of linkers in PROTAC synthesis.[5] |

II. The Primary Role: A Versatile Building Block for Targeted Protein Degraders

The commercial classification of this compound as a "Protein Degrader Building Block" underscores its principal application in the synthesis of PROTACs.[6][7] PROTACs are heterobifunctional molecules comprising a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker connecting the two.

This compound serves as a key precursor for the synthesis of the E3 ligase ligand portion of a PROTAC, particularly for those targeting Cereblon (CRBN).[5][8] The boronic acid functionality is instrumental in facilitating cross-coupling reactions, most notably the Suzuki-Miyaura and Petasis borono-Mannich reactions, which are pivotal in constructing the complex architecture of CRBN ligands.[9][10][11]

Experimental Workflow: Suzuki-Miyaura Coupling for PROTAC Synthesis

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for forming carbon-carbon bonds.[5] In the context of PROTAC synthesis, it allows for the precise and efficient connection of the benzenesulfonamide-boronic acid building block to other components of the E3 ligase ligand or the linker.

Protocol: Synthesis of a Phenyl-Substituted CRBN Ligand Precursor

This protocol outlines a representative Suzuki-Miyaura coupling reaction utilizing this compound.

Materials:

-

This compound

-

Aryl halide or triflate (e.g., a brominated phthalimide derivative)

-

Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0))

-

Base (e.g., potassium carbonate)

-

Anhydrous solvent (e.g., 1,4-dioxane and water mixture)

-

Inert gas supply (Nitrogen or Argon)

-

Standard laboratory glassware and purification equipment

Procedure:

-

To a dried reaction flask, add this compound (1.2 equivalents) and the aryl halide (1.0 equivalent).

-

Add the palladium catalyst (0.05 equivalents) and the base (2.0 equivalents).

-

Evacuate and backfill the flask with an inert gas three times.

-

Add the anhydrous solvent mixture via syringe.

-

Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the required time (monitored by TLC or LC-MS).

-

Upon completion, cool the reaction to room temperature and quench with water.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield the desired phenyl-substituted CRBN ligand precursor.

III. The Boronic Acid "Warhead": Enabling Covalent Interactions

Beyond its role as a synthetic handle, the boronic acid moiety of this compound can also function as a "warhead" for covalent inhibitors. The electrophilic nature of the boron atom allows it to form a reversible covalent bond with nucleophilic amino acid residues, such as serine or threonine, often found in the active sites of enzymes.[3] This interaction can lead to potent and prolonged inhibition.

While the primary application of this compound is in PROTAC synthesis, its inherent potential as a covalent warhead should not be overlooked. This dual functionality makes it a particularly interesting building block for the development of covalent PROTACs, which could offer enhanced target engagement and duration of action.

IV. The Sulfonamide Scaffold: A Pillar of Medicinal Chemistry

The benzenesulfonamide moiety is a privileged scaffold in drug discovery, appearing in a wide array of approved drugs with diverse biological activities.[3] Its inclusion in this compound provides several advantages:

-

Structural Rigidity and Defined Geometry: The sulfonamide linkage imparts a degree of conformational constraint, which can be beneficial for optimizing binding to a target protein.

-

Modulation of Physicochemical Properties: The N,N-diethyl groups can be modified to fine-tune solubility, lipophilicity, and metabolic stability, all critical parameters in drug development.[12]

-

Hydrogen Bonding Capabilities: The sulfonyl oxygens can act as hydrogen bond acceptors, contributing to the binding affinity and selectivity of the final molecule.

V. Structure-Activity Relationship (SAR) Considerations

The specific substitution pattern of this compound is crucial for its utility. The ortho-methyl group relative to the boronic acid can influence the reactivity of the boronic acid and the dihedral angle of the phenyl ring, which can be critical for optimal binding to the target protein. When incorporated into a PROTAC, the position of the linker attachment on the phenyl ring will have a profound impact on the ability of the final molecule to form a stable and productive ternary complex between the POI and the E3 ligase. Systematic variation of the linker attachment point (ortho, meta, or para to the sulfonamide) is a key strategy in PROTAC optimization.[5]

VI. Future Perspectives and Conclusion

This compound is more than just a chemical reagent; it is a testament to the enabling power of specialized building blocks in modern drug discovery. Its unique combination of a reactive boronic acid, a versatile sulfonamide scaffold, and a strategically substituted aromatic ring makes it an invaluable tool for the synthesis of targeted protein degraders.